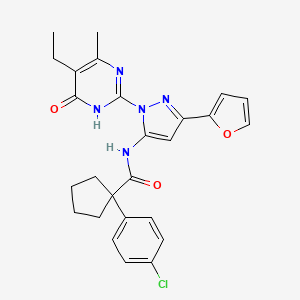
Ethyl 5-formyl-3-methylisoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-formyl-3-methylisoxazole-4-carboxylate is an organic compound . It is a useful intermediate in the preparation of other compounds and can be used as a starting material for the synthesis of pharmaceuticals, agricultural chemicals, and dyestuffs .
Synthesis Analysis
The synthesis of Ethyl 5-formyl-3-methylisoxazole-4-carboxylate can be achieved through various pathways. The most broadly researched and reported synthesis of this derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular formula of Ethyl 5-formyl-3-methylisoxazole-4-carboxylate is C9H13NO3 . The molecular weight is 183.20 . The InChI Key is JDWLDZUUTIPZHV-UHFFFAOYSA-N .Chemical Reactions Analysis
Ethyl 5-formyl-3-methylisoxazole-4-carboxylate can be used as a reagent in the synthesis of other compounds . It is a useful intermediate in the preparation of cyclotetra-methyleneisoxazole .Physical And Chemical Properties Analysis
Ethyl 5-formyl-3-methylisoxazole-4-carboxylate has a refractive index n20/D of 1.4630 . Its boiling point is 71-72 °C/0.5 mmHg (lit.) , and its density is 1.066 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Biomimetic Synthesis
Ethyl 5-formyl-3-methylisoxazole-4-carboxylate has been utilized in biomimetic synthesis. A study describes its efficient synthesis, highlighting its potential in large-scale applications. This compound serves as a starting material for the convergent, biomimetic synthesis of α-cyclopiazonic acid (Moorthie, Aggarwal, McGarrigle, & Stenson, 2007).
Photochromism Studies
This compound shows significant photochromic properties. Research demonstrates its coloration upon light irradiation, a characteristic valuable in materials science for applications like smart coatings or photoresponsive materials (Yokoyama et al., 2004).
Deamination for Immunomodulatory Agents
In the field of medicinal chemistry, this compound's derivatives have been explored. For example, its deamination methods lead to products that serve as lead compounds for new immunomodulatory agents (Ryng & Szostak, 2009).
Immunological Activity Studies
Its derivatives, specifically 5‐amino‐3‐methylisoxazole‐4‐carboxylic acid amides, have been synthesized and evaluated for their immunological activities. This study indicates the potential of these compounds in modulating immune responses (Ryng, Zimecki, Sonnenberg, & Mokrosz, 1999).
Synthesis of Chiral Compounds
The compound is also instrumental in synthesizing chiral 2-aminoalkyloxazole-5-carboxylates, highlighting its role in producing stereochemically complex molecules (Cox, Prager, Svensson, & Taylor, 2003).
Safety And Hazards
Ethyl 5-formyl-3-methylisoxazole-4-carboxylate is classified as a combustible liquid . It has a flash point of 217.4 °F (103 °C) in a closed cup . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Direcciones Futuras
Ethyl 5-formyl-3-methylisoxazole-4-carboxylate can be used as a starting material for the synthesis of pharmaceuticals, agricultural chemicals, and dyestuffs . It is a useful intermediate in the preparation of other compounds . Therefore, it has potential applications in various fields, including drug discovery and agricultural chemistry .
Propiedades
IUPAC Name |
ethyl 5-formyl-3-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-3-12-8(11)7-5(2)9-13-6(7)4-10/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHOKZUJGAXILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-formyl-3-methylisoxazole-4-carboxylate | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide](/img/structure/B2712341.png)

![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-ol](/img/structure/B2712346.png)


![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2712351.png)
![N-(2-cyanophenyl)-N'-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2712352.png)
![N-(3-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2712354.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2712356.png)
![(2-Chloropyridin-4-yl)-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B2712357.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfonylacetamide](/img/structure/B2712358.png)

![[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine hydrochloride](/img/structure/B2712361.png)
![5-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2712362.png)